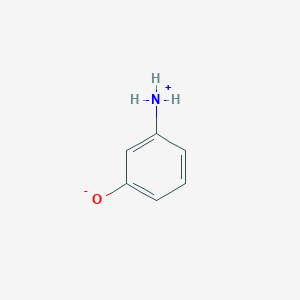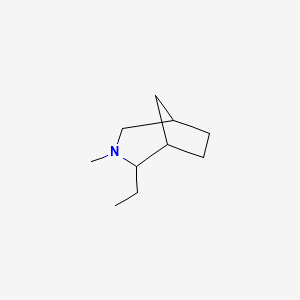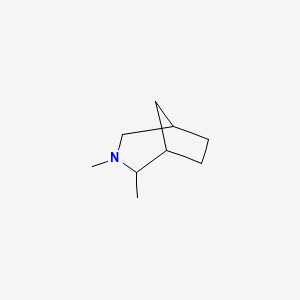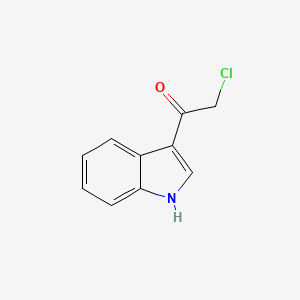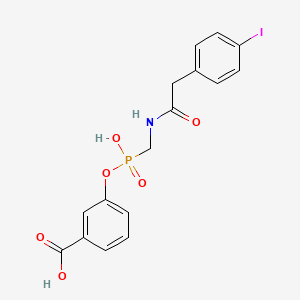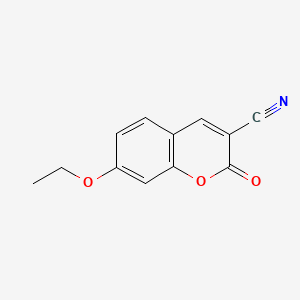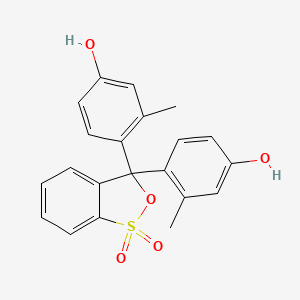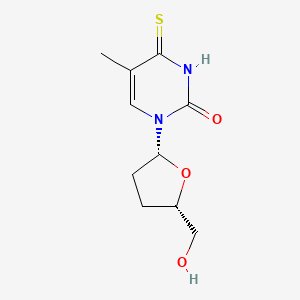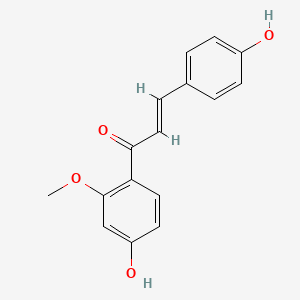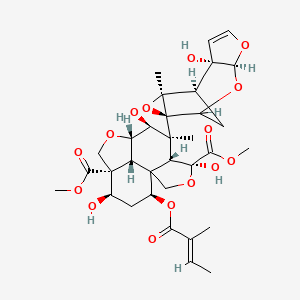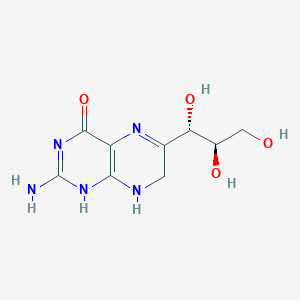
7,8-ジヒドロネオプテリン
説明
科学的研究の応用
7,8-Dihydroneopterin has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other pteridine derivatives.
Biology: Acts as a marker for immune activation and oxidative stress.
Industry: Limited industrial applications, primarily used in research settings.
作用機序
7,8-ジヒドロネオプテリンは、主に抗酸化剤および免疫応答マーカーとしての役割を通じてその効果を発揮します。 それは、一酸化窒素合成酵素の発現を高めることによって、アストロサイトおよびニューロンにおける細胞アポトーシスを誘導します 。 これにより、一酸化窒素の生成が増加し、細胞死を誘導する可能性があります。 さらに、それは強力な抗酸化剤として機能し、活性酸素種をスカベンジングして、細胞を酸化損傷から保護します .
類似化合物:
ネオプテリン: 7,8-ジヒドロネオプテリンの酸化型で、免疫応答と酸化ストレスにも関与しています.
テトラヒドロビオプテリン: 還元型で、神経伝達物質と一酸化窒素の合成に不可欠です.
ビオプテリン: 類似の生物学的役割を持つ別のプテリジン誘導体.
独自性: 7,8-ジヒドロネオプテリンは、免疫応答における特定の役割と強力な抗酸化特性のために独特です。 ネオプテリンは主に免疫マーカーであるのに対し、7,8-ジヒドロネオプテリンは、酸化ストレスや神経変性疾患の研究において貴重なものになる、重要な抗酸化能力も持っています .
生化学分析
Biochemical Properties
7,8-Dihydroneopterin plays a significant role in biochemical reactions. It is involved in the conversion process catalyzed by the enzyme dihydroneopterin aldolase (DHNA), which transforms 7,8-Dihydroneopterin into 6-hydroxymethyl-7,8-dihydropterin . This reaction is a crucial step in the de novo synthesis of folic acid from guanosine triphosphate .
Cellular Effects
7,8-Dihydroneopterin has been shown to have significant effects on various types of cells and cellular processes. It is a potent antioxidant that can protect macrophages from oxidative damage in vitro . It also inhibits lipid oxidation, macrophage cell death, and scavenger receptor CD36 expression .
Molecular Mechanism
The molecular mechanism of 7,8-Dihydroneopterin involves its interaction with the enzyme dihydroneopterin aldolase (DHNA). DHNA catalyzes the conversion of 7,8-Dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin . This reaction is part of the folate biosynthesis pathway, which is essential for the production of purines, pyrimidines, and amino acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,8-Dihydroneopterin can change over time. For instance, it has been observed that higher total concentrations of 7,8-Dihydroneopterin are associated with reduced high-density lipoprotein cholesterol (HDLC) in a large population-based study .
Metabolic Pathways
7,8-Dihydroneopterin is involved in the metabolic pathway leading to folic acid. The enzyme dihydroneopterin aldolase (DHNA) catalyzes the conversion of 7,8-Dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin, a crucial step in this pathway .
準備方法
合成経路と反応条件: 7,8-ジヒドロネオプテリンの合成は、通常、ネオプテリンの還元を伴います。 一般的な方法の1つは、水素ガス下でパラジウム触媒の存在下でのネオプテリンの触媒的水素化です 。 もう1つのアプローチは、水素化ホウ素ナトリウムなどの化学還元剤の使用を伴います。
工業生産方法: 7,8-ジヒドロネオプテリンの工業生産は、研究および医学における特定の用途のためにそれほど一般的ではありません。 研究室での合成で使用される方法は、工業目的で拡大することができます。これは、制御された条件下で同様の還元反応を伴います .
反応の種類:
酸化: 7,8-ジヒドロネオプテリンは、スーパーオキシドや次亜塩素酸などの活性酸素種によってネオプテリンに酸化される可能性があります.
還元: 特定の条件下で、テトラヒドロビオプテリンにさらに還元できます。
置換: 使用する試薬に応じて、プテリジン環でさまざまな置換反応が起こる可能性があります。
一般的な試薬と条件:
酸化: スーパーオキシド、次亜塩素酸、その他の活性酸素種。
還元: 水素化ホウ素ナトリウム、パラジウム触媒を使用した触媒的水素化。
置換: さまざまな求核剤をプテリジン環の置換反応に使用できます。
主な製品:
酸化: ネオプテリン。
還元: テトラヒドロビオプテリン。
置換: 使用する求核剤に応じて、さまざまな置換プテリジン。
4. 科学研究アプリケーション
7,8-ジヒドロネオプテリンは、科学研究でいくつかの用途があります。
化学: 他のプテリジン誘導体の合成における前駆体として使用されます.
生物学: 免疫活性化と酸化ストレスのマーカーとして機能します.
医学: アストロサイトおよびニューロンにおけるアポトーシスを誘導する能力のため、神経変性疾患における役割について調査されています.
産業: 研究設定で主に使用される、限られた産業用途。
類似化合物との比較
Neopterin: An oxidized form of 7,8-Dihydroneopterin, also involved in immune response and oxidative stress.
Tetrahydrobiopterin: A reduced form, essential for the synthesis of neurotransmitters and nitric oxide.
Biopterin: Another pteridine derivative with similar biological roles.
Uniqueness: 7,8-Dihydroneopterin is unique due to its specific role in immune response and its potent antioxidant properties. Unlike neopterin, which is primarily an immune marker, 7,8-Dihydroneopterin also has significant antioxidant capabilities, making it valuable in research on oxidative stress and neurodegenerative diseases .
特性
IUPAC Name |
2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,6,15-17H,1-2H2,(H4,10,11,13,14,18)/t4-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIFAMYNGGOTFB-XINAWCOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)[C@@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00153368 | |
| Record name | 7,8-Dihydroneopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7,8-Dihydroneopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1218-98-0 | |
| Record name | 7,8-Dihydroneopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydroneopterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dihydroneopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-Dihydroneopterin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7,8-Dihydroneopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




